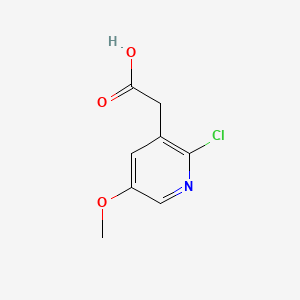

![molecular formula C14H11ClO3 B597697 2'-Chloro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1215206-25-9](/img/structure/B597697.png)

2'-Chloro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

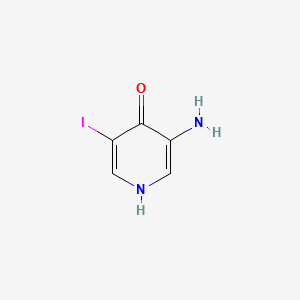

“2’-Chloro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid” is a chemical compound. It has a molecular formula of C13H11ClO3 . The compound is related to 4-Methoxybiphenyl, which has a linear formula of C6H5C6H4OCH3 .

Synthesis Analysis

The synthesis of such compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The molecular structure of “2’-Chloro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid” can be deduced from its molecular formula, C13H11ClO3 . It is related to 4-Methoxybiphenyl, which has a molecular weight of 184.23 .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key process in the chemical reactions involving this compound . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Scientific Research Applications

Biocatalyst Inhibition

Carboxylic acids, including compounds similar to 2'-Chloro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid, are explored for their role in biocatalyst inhibition. They have been shown to inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below the desired yield and titer, affecting the cell membrane and internal pH. This understanding aids in metabolic engineering strategies to increase microbial robustness for industrial applications (Jarboe et al., 2013).

Phosphonic Acid Applications

Phosphonic acids, sharing structural analogy with carboxylic acids like this compound, find applications across chemistry, biology, and physics for their coordination or supramolecular properties. They are used in drug design, bone targeting, and the development of supramolecular materials, showcasing the versatility of carboxylic acid derivatives in scientific research (Sevrain et al., 2017).

Liquid-Liquid Extraction of Carboxylic Acids

The recovery of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) is crucial for producing bio-based plastics. Research on solvents for LLX of carboxylic acids has expanded, with studies exploring ionic liquids and traditional solvent systems, aiming to improve the economic feasibility and efficiency of acid recovery processes (Sprakel & Schuur, 2019).

Antioxidant Activity of Phenolic Acids

Phenolic acids, including chlorogenic acid (a derivative of carboxylic acids), possess significant biological and pharmacological effects. They are found in green coffee extracts and tea, playing roles as antioxidants, antibacterials, hepatoprotectives, and neuroprotectives. These activities suggest the potential of carboxylic acid derivatives in treating metabolic disorders and protecting against chemical-induced injuries (Naveed et al., 2018).

Sorption of Herbicides

The sorption of herbicides, including those structurally related to this compound, to soil and organic matter is critical for understanding environmental contamination and remediation strategies. Studies have focused on the soil parameters affecting sorption, highlighting the role of organic matter and iron oxides as relevant sorbents (Werner et al., 2012).

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura coupling reactions, a type of carbon–carbon bond forming reaction .

Mode of Action

Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that similar compounds can influence various chemical reactions and synthesis processes .

Pharmacokinetics

Similar compounds are known to have various pharmacokinetic properties that can impact their bioavailability .

Result of Action

Similar compounds are known to have various effects, such as participating in carbon–carbon bond forming reactions .

Action Environment

It’s known that similar compounds can be influenced by various environmental factors .

Safety and Hazards

properties

IUPAC Name |

3-(2-chloro-4-methoxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c1-18-11-5-6-12(13(15)8-11)9-3-2-4-10(7-9)14(16)17/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIHUVBRQAKJHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681816 |

Source

|

| Record name | 2'-Chloro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215206-25-9 |

Source

|

| Record name | 2'-Chloro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol](/img/structure/B597615.png)

![3-(5-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B597623.png)